ethyl 4(3H)-quinazolinylideneacetate
Description
Ethyl 4(3H)-quinazolinylideneacetate is a quinazolinone-derived compound characterized by a fused bicyclic aromatic system (quinazoline core) with an ethoxycarbonylmethylidene substituent at the 4-position. Its synthesis typically involves the reaction of 4-quinazolinone (1) with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) as a base and acetone as a solvent, yielding the target compound via nucleophilic substitution .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 |
IUPAC Name |
ethyl (2E)-2-(3H-quinazolin-4-ylidene)acetate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-8H,2H2,1H3,(H,13,14)/b11-7+ |
InChI Key |
IFEOVGYHLIYIHD-YRNVUSSQSA-N |
SMILES |
CCOC(=O)C=C1C2=CC=CC=C2N=CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The quinazolinone scaffold is widely modified to explore structure-activity relationships. Below is a comparative analysis of ethyl 4(3H)-quinazolinylideneacetate with key analogues:
Reactivity and Functionalization
- This compound : The ethoxycarbonylmethylidene group enhances electrophilicity at the 4-position, facilitating nucleophilic attacks for further derivatization (e.g., cyclocondensation with hydrazines or amines) .
- 3-Arylidene-2-phenylquinazolin-4(3H)-ones: The arylidene moiety introduces conjugation, improving π-stacking interactions in biological systems, which correlates with enhanced antimicrobial activity compared to non-conjugated derivatives .
- Ethoxyphthalimide derivatives : The phthalimide group confers rigidity and hydrogen-bonding capacity, critical for targeting enzyme active sites .
Research Findings and Limitations
- Synthetic Flexibility: this compound’s versatility as a building block is well-documented, though its direct biological activity is less pronounced than its derivatives .
- Thermodynamic Stability: Computational studies suggest that the ethoxycarbonylmethylidene group stabilizes the quinazolinone core via resonance, reducing susceptibility to hydrolytic degradation compared to non-substituted quinazolinones .
- Gaps in Data: Limited in vivo studies exist for this compound, with most research focusing on in vitro or synthetic applications .
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